
2-((6-Morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide
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Overview
Description
2-{[6-(MORPHOLIN-4-YL)-4-OXO-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the morpholine ring and the phenylethyl group in its structure suggests that this compound may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(MORPHOLIN-4-YL)-4-OXO-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with 2-phenylethylamine to form the quinazolinone core. This intermediate is then reacted with morpholine and thioglycolic acid under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(MORPHOLIN-4-YL)-4-OXO-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioglycolic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted morpholine derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-(MORPHOLIN-4-YL)-4-OXO-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the quinazolinone core plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, which are known for their pharmacological properties.
Thioglycolic Acid Derivatives: Compounds containing the thioglycolic acid moiety, which are used in various chemical and biological applications.
Uniqueness
2-{[6-(MORPHOLIN-4-YL)-4-OXO-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is unique due to the combination of the quinazolinone core, morpholine ring, and thioglycolic acid moiety in its structure. This unique combination imparts distinct chemical and biological properties to the compound, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c23-20(27)15-30-22-24-19-7-6-17(25-10-12-29-13-11-25)14-18(19)21(28)26(22)9-8-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H2,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVQJDWIQWOGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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